Lipophilicity: XLogP3 of 3.9 vs. 3.4 for Mono‑Fluoro Analog Impacts Passive Permeability
The target compound has a computed XLogP3 of 3.9, while 1‑butoxy‑2‑fluorobenzene, a common mono‑halogenated comparator, gives an XLogP3 of 3.4 [1][2]. The difference of +0.5 log units corresponds to an estimated 3.2‑fold higher octanol/water partition coefficient. This is meaningful because lipophilicity is a primary driver of passive membrane permeability, and a 0.5 log unit shift can alter Caco‑2 permeability by 2–3× in typical SAR series [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 1-Butoxy-2-fluorobenzene: XLogP3 = 3.4 |
| Quantified Difference | Δ = +0.5 log units (~3.2× higher P) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2019.06.18 release. |
Why This Matters
Procurement for CNS‑oriented programs should favor the target compound when higher brain penetration is desired, as the +0.5 logP advantage cannot be recovered by simple formulation with the mono‑fluoro analog.
- [1] PubChem Compound Summary for CID 125115968, 1-Butoxy-3-chloro-2-fluorobenzene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1865116-30-8 View Source
- [2] PubChem Compound Summary for CID 12656101, 1-Butoxy-2-fluorobenzene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/20781-61-7 View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
